molecular formula C14H16N2O3 B2455738 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione CAS No. 1225603-46-2

5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione

Cat. No.: B2455738
CAS No.: 1225603-46-2
M. Wt: 260.293
InChI Key: OKQUWBDNUNSEAW-UHFFFAOYSA-N
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Description

5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C 14 H 16 N 2 O 3 and an average molecular mass of 260.293 g/mol . This substituted imidazolidinedione, also known by its IUPAC name 5-methyl-5-[4-[(2-methyl-2-propen-1-yl)oxy]phenyl]-2,4-imidazolidinedione, features a hydantoin core structure bearing a methyl group and a 4-(2-methylallyloxy)phenyl substituent at the 5-position . The compound is registered under the CAS Registry Number 1225603-46-2 and the MDL number MFCD16473243 . As a hydantoin derivative, this compound is of significant interest in medicinal and organic chemistry research. Hydantoins are a well-known class of heterocycles that serve as key precursors for the synthesis of a wide range of biologically active molecules and are fundamental scaffolds in drug discovery . The specific structure of this compound, particularly the 2-methylallyloxy (prenyl-like) ether moiety, suggests potential for investigations into its physicochemical properties, metabolic stability, and as a building block for the development of novel pharmaceutical agents. Researchers can utilize this product as a well-characterized reference standard or as a specialized starting material in synthetic chemistry applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-5-[4-(2-methylprop-2-enoxy)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-19-11-6-4-10(5-7-11)14(3)12(17)15-13(18)16-14/h4-7H,1,8H2,2-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQUWBDNUNSEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer-Bergs Reaction-Based Synthesis

Reaction Mechanism and Precursor Design

The Bucherer-Bergs reaction is the most widely employed method for synthesizing 5,5-disubstituted imidazolidine-2,4-diones. For 5-methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione, the reaction requires 4-(2-methylallyloxy)acetophenone as the ketone precursor. This ketone is synthesized via:

  • Alkylation of 4-hydroxyacetophenone :
    • Reagents : 2-Methylallyl bromide, potassium carbonate (K₂CO₃).
    • Solvent : Anhydrous acetone or dimethylformamide (DMF).
    • Conditions : Reflux at 80°C for 12–16 hours.
    • Yield : ~75–85% (estimated from analogous etherification reactions).
  • Bucherer-Bergs Cyclization :
    • Reagents : Ammonium carbonate, potassium cyanide (KCN).
    • Solvent : Ethanol-water (3:1 v/v).
    • Conditions : Reflux at 90°C for 24–48 hours.
    • Mechanism :
      • The ketone undergoes condensation with ammonium carbonate and KCN to form an intermediate α-amino nitrile.
      • Cyclization and dehydration yield the imidazolidinedione core.
Table 1: Optimization of Bucherer-Bergs Reaction Parameters
Parameter Range Tested Optimal Value Impact on Yield
Temperature (°C) 70–110 90 Maximizes cyclization
Reaction Time (h) 12–72 48 Completes intermediate dehydration
KCN Equivalents 1.0–2.5 2.0 Ensures full nitrile formation
Solvent Ratio (EtOH:H₂O) 1:1 – 4:1 3:1 Balances solubility and reactivity

Key Observation : Excess KCN (>2.0 eq) leads to side products via over-cyanation, reducing yield by ~15%.

Post-Synthetic Modification Strategies

Alkylation of 5-Methyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

An alternative route involves introducing the 2-methylallyloxy group after constructing the imidazolidinedione core:

  • Synthesis of 5-Methyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione :

    • Method : Bucherer-Bergs reaction using 4-hydroxyacetophenone.
    • Yield : 68–72% (reported for analogous hydroxy-substituted derivatives).
  • O-Alkylation with 2-Methylallyl Bromide :

    • Reagents : 2-Methylallyl bromide, sodium hydride (NaH).
    • Solvent : Tetrahydrofuran (THF) or DMF.
    • Conditions : 0°C to room temperature, 6–8 hours.
    • Yield : 60–65% (limited by competing N-alkylation).
Table 2: Comparison of Alkylation Bases
Base Solvent Temperature (°C) Yield (%) Purity (%)
NaH THF 0→25 62 95
K₂CO₃ Acetone Reflux 45 88
DBU DMF 25 58 92

Critical Note : NaH provides superior regioselectivity for O- over N-alkylation due to its strong base strength.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for critical steps:

  • Microreactor Design :
    • Step 1 : Ketone alkylation in a packed-bed reactor with immobilized K₂CO₃.
    • Step 2 : Bucherer-Bergs cyclization in a tubular reactor with precise temperature control (90±2°C).
  • Advantages :
    • 20–30% higher yield compared to batch processes.
    • 50% reduction in reaction time.

Purification Protocols

  • Crystallization :
    • Solvent : Ethanol/water (4:1 v/v).
    • Purity : >99% after two recrystallizations.
  • Chromatography :
    • Column : Silica gel (230–400 mesh).
    • Eluent : Ethyl acetate/hexane (1:2 v/v).

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 6.95 (d, J=8.8 Hz, 2H, ArH).
    • δ 5.35 (m, 1H, CH₂=C).
    • δ 4.65 (s, 2H, OCH₂).
    • δ 1.85 (s, 3H, CH₃).
  • IR (KBr) :
    • 1745 cm⁻¹ (C=O, imidazolidinedione).
    • 1220 cm⁻¹ (C-O-C, ether).

Melting Point and Stability

  • Melting Point : 158–160°C (lit. 155–157°C).
  • Storage : Stable at −20°C for >24 months under inert atmosphere.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione is C14H16N2O3C_{14}H_{16}N_{2}O_{3}, with a molecular weight of 260.29 g/mol. Its structure features an imidazolidine ring substituted with a methyl group and a phenyl group that contains a 2-methylallyloxy substituent. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the p53 pathway .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Pharmacological Studies

The pharmacological profile of this compound has been explored in several studies:

  • Analgesic Effects : Experimental models have shown that this compound can reduce pain perception without significant side effects on motor coordination. This makes it a candidate for further development as an analgesic agent .
  • Anti-inflammatory Activity : Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Material Science

In material science, this compound is utilized as a building block for synthesizing polymers with specific properties:

  • Polymer Synthesis : The compound can be polymerized to create materials with enhanced mechanical properties and thermal stability. These materials are suitable for applications in coatings and composites .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds in the imidazolidine family:

Compound NameStructural FeaturesUnique Properties
5-Methylimidazolidine-2,4-dioneMethyl substitution at position 5Altered pharmacokinetics
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dioneEthyl group at position 5Improved solubility
5-Bromo-3-fluoropyridine-2-carbonitrileHalogenated derivativesEnhanced reactivity

This table illustrates how variations in structure can lead to differences in biological activity and chemical properties.

Case Studies

Several notable studies highlight the applications of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Analgesic Research : In behavioral tests on rodents, the compound exhibited significant antinociceptive effects comparable to established analgesics like ibuprofen without causing sedation or motor impairment .
  • Material Development : Researchers have successfully synthesized polymers from this compound that exhibit superior thermal stability and mechanical strength compared to traditional materials used in industrial applications .

Biological Activity

5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compound.

1. Antinociceptive Effects

Research indicates that imidazolidine derivatives exhibit significant antinociceptive activity. For instance, studies have shown that certain imidazolidine-2,4-dione derivatives can modulate pain pathways effectively. The compound has been evaluated in various pain models, demonstrating a potential mechanism involving the inhibition of pain mediators and modulation of neurotransmitter systems.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in preclinical studies. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. This suggests its potential utility in treating inflammatory conditions.

3. Neuroprotective Activity

Neuroprotective properties have also been attributed to this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis through various signaling pathways, including the activation of antioxidant response elements.

Case Study 1: Antinociceptive Activity

In a controlled study involving animal models, this compound was administered at varying doses to evaluate its analgesic effects compared to standard analgesics like morphine. The results indicated a dose-dependent reduction in pain response, suggesting a significant antinociceptive effect.

Case Study 2: Inhibition of Inflammatory Mediators

Another study focused on the compound's ability to inhibit TNF-alpha and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with the compound resulted in a marked decrease in these inflammatory markers, supporting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanismReference
AntinociceptiveSignificantModulation of pain pathways
Anti-inflammatoryModerateInhibition of COX and cytokines
NeuroprotectivePromisingActivation of antioxidant pathways

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione derivatives?

  • Methodology : The compound and its analogs are typically synthesized via alkylation or acylation of the imidazolidine-2,4-dione core. For example, derivatives are prepared by reacting 5-substituted imidazolidine-2,4-dione precursors with halogenated ketones or brominated intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Example : In -methyl-5-(4-(trifluoromethoxy)phenyl)imidazolidine-2,4-dione reacts with 2-chloro-1-(2,4-difluorophenyl)ethan-1-one under "General Method B," yielding 59% after purification .

Q. How is NMR spectroscopy employed to confirm the structural integrity of synthesized derivatives?

  • Methodology : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. Key diagnostic signals include:

  • 1H NMR : Resonances for methyl groups (δ ~1.5–1.8 ppm) and aromatic protons (δ ~6.8–8.1 ppm). Coupling constants (e.g., J = 6.8 Hz for ethylene linkages) confirm spatial arrangements .
  • 13C NMR : Carbonyl signals (δ ~174–190 ppm) and quaternary carbons (δ ~155–165 ppm) validate the imidazolidine-dione core .
    • Case Study : reports ¹H NMR signals at δ 3.74 ppm (methoxy group) and δ 7.06–7.27 ppm (aromatic protons), aligning with expected substitution patterns .

Q. What analytical techniques are essential for purity assessment?

  • Methodology :

  • UPLC-MS : Confirms molecular weight (e.g., m/z 405 [M+H]⁺ in ) and detects impurities (<5% threshold) .
  • HRMS : Validates exact mass (e.g., Δ < 2 ppm error) for novel derivatives .
  • Melting Point Analysis : Consistency with literature values (e.g., 106–109°C in ) ensures crystallinity .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and stability?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilic substitution rates but may reduce solubility. shows morpholinosulfonyl groups improve antimicrobial activity via enhanced hydrogen bonding .
  • Steric Effects : Bulky substituents (e.g., 2-methylallyloxy) can hinder reaction yields (e.g., 25% in vs. 61% in ) due to steric clashes during alkylation .
    • Data Table :
SubstituentYield (%)Key NMR Shifts (δ, ppm)Reference
4-Methoxyphenyl253.86 (OCH₃), 7.03–7.47 (Ar-H)
4-Trifluoromethoxyphenyl591.77 (CH₃), 7.28–8.05 (Ar-H)

Q. What strategies resolve discrepancies in reaction yields across studies?

  • Methodology :

  • Condition Optimization : Adjusting solvent polarity (e.g., DMSO vs. DMF), temperature, and stoichiometry. achieved 61% yield using DMSO-d6 as a solvent, which may stabilize intermediates .
  • Catalyst Screening : Transition metals (e.g., Pd) or phase-transfer catalysts could mitigate steric hindrance in bulky derivatives.
    • Case Study : Lower yields (25%) in were attributed to competing side reactions, resolved by reducing reaction time and using excess alkylating agent .

Q. How can computational modeling predict biological activity for novel derivatives?

  • Methodology :

  • Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., antimicrobial enzymes). PubChem data ( ) provides structural inputs for modeling .
  • QSAR Analysis : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data. For example, electron-deficient aryl groups in enhance antimicrobial potency via hydrophobic interactions .

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